3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine
Description
The target compound, 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine, features a 4-chlorophenyl substituent at position 3, methyl groups at positions 2 and 5, and a naphthalen-1-ylmethylsulfanyl group at position 5. These substituents are critical for modulating bioactivity, solubility, and target binding.
Properties
Molecular Formula |
C25H20ClN3S |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H20ClN3S/c1-16-14-23(30-15-20-8-5-7-18-6-3-4-9-22(18)20)29-25(27-16)24(17(2)28-29)19-10-12-21(26)13-11-19/h3-14H,15H2,1-2H3 |
InChI Key |
MZQFEBIHAYEGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC3=CC=CC4=CC=CC=C43)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-3-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile
The synthesis begins with the preparation of the 5-aminopyrazole precursor. 4-Chlorophenylhydrazine reacts with ethyl cyanoacetate in ethanol under acidic conditions (HCl, reflux, 6 h) to yield 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. This step proceeds via cyclocondensation, with the nitrile group introduced to stabilize the intermediate.
Table 1: Synthesis of 5-Amino-3-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile
| Starting Material | Reagents/Conditions | Yield (%) |
|---|---|---|
| 4-Chlorophenylhydrazine | Ethyl cyanoacetate, HCl, EtOH, reflux | 85 |
Cyclocondensation with Acetylacetone
The pyrazolo[1,5-a]pyrimidine core is formed by reacting 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with acetylacetone (2,4-pentanedione) in acetic acid containing concentrated H₂SO₄ (reflux, 8 h). The reaction proceeds via a 1,3-biselectrophilic cyclization, yielding 3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Table 2: Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core
| Aminopyrazole | 1,3-Diketone | Conditions | Yield (%) |
|---|---|---|---|
| 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Acetylacetone | H₂SO₄, AcOH, reflux | 78 |
Functionalization at Position 7
Chlorination of the 7-Hydroxy Intermediate
The 7-hydroxyl group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) in the presence of catalytic DMF (100°C, 4 h). This step replaces the hydroxyl group with a chlorine atom, yielding 7-chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Table 3: Chlorination at Position 7
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| 3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol | POCl₃, DMF, 100°C | 92 |
Nucleophilic Substitution with Naphthalen-1-ylmethylthiol
The 7-chloro intermediate undergoes nucleophilic substitution with naphthalen-1-ylmethylthiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (80°C, 12 h). The thiolate anion displaces the chlorine atom, introducing the [(naphthalen-1-ylmethyl)sulfanyl] group at position 7.
Table 4: Thiol Substitution at Position 7
| 7-Chloro Intermediate | Thiol Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Naphthalen-1-ylmethylthiol | K₂CO₃, DMF, 80°C | 75 |
Mechanistic Insights and Optimization
Cyclocondensation Mechanism
The cyclocondensation involves the nucleophilic attack of the 5-aminopyrazole’s α-nitrogen on the carbonyl carbon of acetylacetone, followed by dehydration and ring closure. The H₂SO₄ catalyst protonates the carbonyl group, enhancing electrophilicity and facilitating cyclization.
Chlorination and Substitution Dynamics
Chlorination with POCl₃ proceeds via a two-step mechanism: (i) formation of a phosphorylated intermediate and (ii) displacement by chloride. The subsequent thiol substitution follows an SN₂ pathway, with K₂CO₃ deprotonating the thiol to generate a potent nucleophile.
Characterization and Analytical Data
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, naphthyl), 7.89–7.45 (m, 7H, aromatic), 4.52 (s, 2H, SCH₂), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃).
- MS (ESI) : m/z 486.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: The compound is used in studies related to its cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory activity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cell cycle progression and induction of apoptotic signaling cascades.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Observations
Chlorophenyl Position :
- The 4-chlorophenyl group (target compound and ) enhances bioactivity compared to 2-chlorophenyl derivatives . For example, compound 12b with a 4-chlorophenyl group showed superior antioxidant activity (TAC: 31.27 mg/g vs. 30.58 mg/g for 12a).
Sulfanyl vs. Amine Groups :
- The naphthalen-1-ylmethylsulfanyl group in the target compound may improve lipophilicity and membrane permeability compared to piperidinyl or pyrrolidinyl substituents, which are more polar.
Antitumor Activity: Compound 9 , bearing a 4-chlorophenyl group and an anilino substituent, demonstrated moderate antitumor activity (IC₅₀: 63.2 µM). Structural optimization of the target compound’s naphthalenylmethylsulfanyl group could enhance potency.
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound features a complex structure that contributes to its pharmacological potential, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C25H20ClN3S
- Molecular Weight : 430.0 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-2,5-dimethyl-7-(naphthalen-1-ylmethylsulfanyl)pyrazolo[1,5-a]pyrimidine
- InChI Key : MZQFEBIHAYEGAJ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant biological activity, including:
- Anticancer Properties : Compounds in this class have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
- Enzyme Inhibition : These compounds often act as inhibitors of specific kinases (e.g., Src kinase), which are crucial in cancer progression.
Anticancer Activity
A study evaluating the anticancer effects of various pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives significantly inhibit tumor growth in vivo. For instance:
| Compound | Cancer Type | Tumor Volume Reduction (%) |
|---|---|---|
| SI388 | Osteosarcoma | >50% |
| SI306 | Neuroblastoma | Significant reduction |
These findings suggest that the structural modifications in pyrazolo[1,5-a]pyrimidines can enhance their anticancer activity.
Enzymatic Inhibition
The compound's ability to inhibit kinases was assessed through enzymatic assays. Notably, it exhibited potent inhibitory activity against Src and Abl kinases:
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| Src | 0.85 | Potent inhibitor |
| Abl | 1.20 | Moderate inhibition |
These results indicate that the compound could serve as a lead for developing targeted cancer therapies.
Case Study 1: Src Kinase Inhibition
In a preclinical study involving mice with xenograft tumors, administration of this compound resulted in:
- Tumor Size Reduction : A significant decrease in tumor size compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were observed among treated mice.
Case Study 2: Enzymatic Activity Profile
A series of synthesized pyrazolo[1,5-a]pyrimidines were evaluated for their enzymatic activity against various targets:
- Xanthine Oxidase (XO) : Some derivatives showed moderate inhibition with IC50 values around 70 µM.
This highlights the potential for these compounds not only in oncology but also in treating conditions related to oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
